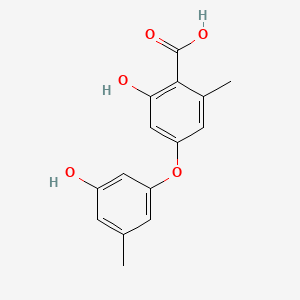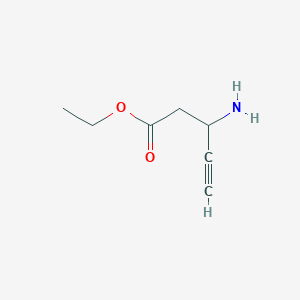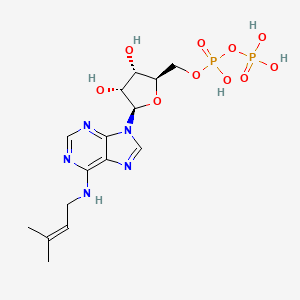
N(6)-(dimethylallyl)adenosine 5'-diphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(6)-(dimethylallyl)adenosine 5'-diphosphate is a purine ribonucleoside 5'-diphosphate that is ADP substituted at position N-6 by a dimethylallyl (isopentenyl) group. It is a purine ribonucleoside 5'-diphosphate and an adenosine 5'-phosphate. It derives from an ADP. It is a conjugate acid of a N(6)-(dimethylallyl)adenosine 5'-diphosphate(3-).
Applications De Recherche Scientifique
Enzymatic Modification of tRNAs
DMAPP acts as a substrate for the enzyme dimethylallyl diphosphate:tRNA dimethylallyltransferase, which catalyzes the alkylation of the exocyclic amine of adenosine in certain tRNAs. This modification plays a crucial role in the function of tRNAs in protein synthesis. Research by Soderberg and Poulter (2001) on Escherichia coli DMAPP-tRNA transferase highlighted the enzyme's interaction with DMAPP and its substrates, providing insights into the molecular mechanisms of tRNA modification (Soderberg & Poulter, 2001).
Self-Association and Interaction in Aqueous Solutions
The self-association properties of adenine nucleotides, including DMAPP, have been studied to understand their behavior in aqueous solutions. Peral and Gallego (2000) investigated the self-organization of adenosine 5'-triphosphate (ATP) and adenosine 5'-diphosphate (ADP) in relation to concentration and pH, providing insights into the potential self-association tendencies of DMAPP in biological systems (Peral & Gallego, 2000).
Molecularly Imprinted Polymers for Biomarker Separation
A novel approach for assessing adenosine 5'-triphosphate (ATP) utilizing molecularly imprinted polymers on polystyrene nanoparticles showcases potential applications for DMAPP in the selective recognition and separation of biomarkers from complex biological matrices. Jadda et al. (2019) demonstrated this technique, highlighting its utility in pharmaceutical and clinical analysis applications (Jadda, Madhumanchi, & Suedee, 2019).
Role in Metabolic Dysfunction and Critical Illness
DMAPP and its derivatives, such as poly(adenosine 5′-diphosphate) ribose, have been implicated in metabolic dysfunction during critical illness. Liaudet (2002) discussed the activation of poly(adenosine 5′-diphosphate) ribose polymerase in response to oxidative stress, indicating a potential area of research for DMAPP in understanding cellular metabolic dysfunction and organ damage in critical conditions (Liaudet, 2002).
Terpene Biosynthetic Pathway
DMAPP is a key precursor in the biosynthesis of terpenes, which are important for various biological functions and industrial applications. Studies on the nonmevalonate terpene biosynthetic pathway, such as the work by Rohdich et al. (2002), elucidate the metabolic roles of enzymes like IspH (LytB) in converting precursors to isopentenyl diphosphate and dimethylallyl diphosphate, underscoring the importance of DMAPP in this process (Rohdich et al., 2002).
Propriétés
Nom du produit |
N(6)-(dimethylallyl)adenosine 5'-diphosphate |
|---|---|
Formule moléculaire |
C15H23N5O10P2 |
Poids moléculaire |
495.32 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-(3-methylbut-2-enylamino)purin-9-yl]oxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C15H23N5O10P2/c1-8(2)3-4-16-13-10-14(18-6-17-13)20(7-19-10)15-12(22)11(21)9(29-15)5-28-32(26,27)30-31(23,24)25/h3,6-7,9,11-12,15,21-22H,4-5H2,1-2H3,(H,26,27)(H,16,17,18)(H2,23,24,25)/t9-,11-,12-,15-/m1/s1 |
Clé InChI |
VXMXKDAHJURHEN-SDBHATRESA-N |
SMILES isomérique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
SMILES canonique |
CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



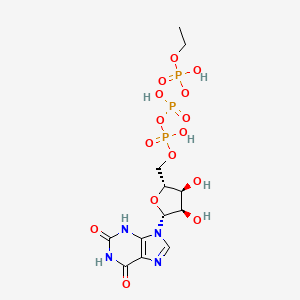
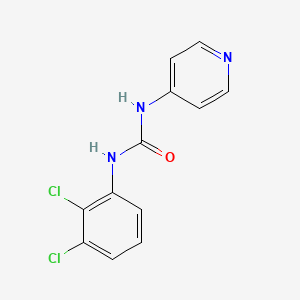
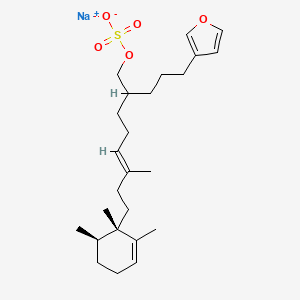
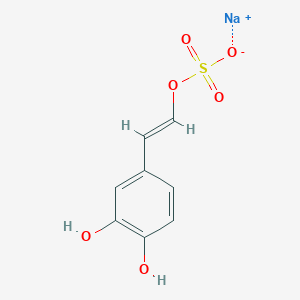
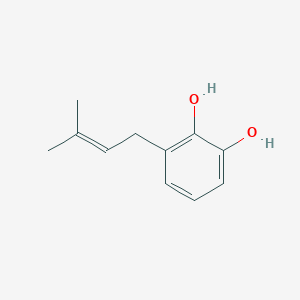
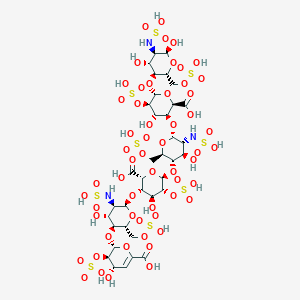
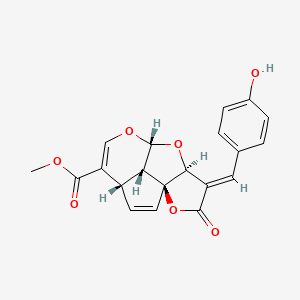
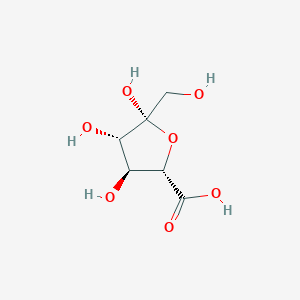
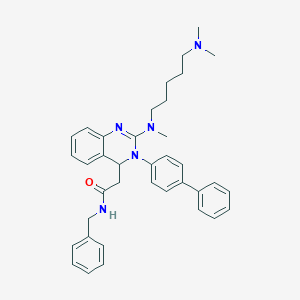
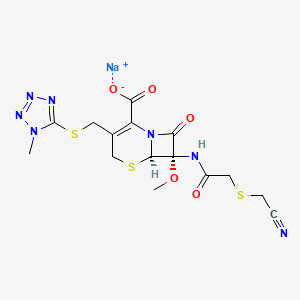
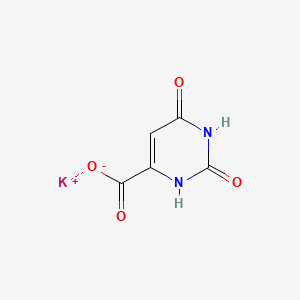
![sodium;4-oxo-4-[[(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxy]butanoate](/img/structure/B1262291.png)
